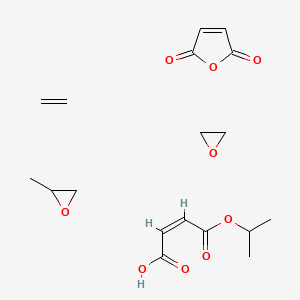
ethene;furan-2,5-dione;2-methyloxirane;oxirane;(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester, reaction products with maleic anhydride and polyethylene, ethoxylated propoxylated is a complex chemical compound with a molecular formula of C18H26O9 and a molecular weight of 386.39364 . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves the reaction of maleic anhydride with polyethylene, followed by ethoxylation and propoxylation. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride and polyethylene are reacted under specific conditions. The ethoxylation and propoxylation steps are carried out in separate reactors to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester: A similar compound with slight variations in its molecular structure.
Maleic anhydride: A precursor used in the synthesis of the compound.
Polyethylene, ethoxylated propoxylated: A related compound with similar applications.
Uniqueness
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester, reaction products with maleic anhydride and polyethylene, ethoxylated propoxylated is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C18H26O9 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethene;furan-2,5-dione;2-methyloxirane;oxirane;(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4.C4H2O3.C3H6O.C2H4O.C2H4/c1-5(2)11-7(10)4-3-6(8)9;5-3-1-2-4(6)7-3;1-3-2-4-3;1-2-3-1;1-2/h3-5H,1-2H3,(H,8,9);1-2H;3H,2H2,1H3;1-2H2;1-2H2/b4-3-;;;; |
InChI Key |
LXAKSCGIJWVGBJ-PHSMJEINSA-N |
Isomeric SMILES |
CC1CO1.CC(C)OC(=O)/C=C\C(=O)O.C=C.C1CO1.C1=CC(=O)OC1=O |
Canonical SMILES |
CC1CO1.CC(C)OC(=O)C=CC(=O)O.C=C.C1CO1.C1=CC(=O)OC1=O |
Related CAS |
75535-30-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















